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Compound of Interest

Compound Name: 3,5-Dimethylbenzene-1,2,4-triol

Cat. No.: B3052697

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of 3,5-Dimethylbenzene-1,2,4-
triol and its structural analogs. Due to the limited availability of direct experimental data for 3,5-
Dimethylbenzene-1,2,4-triol, this document leverages predicted data from computational
models and compares it with experimental data for related compounds. This approach offers a
preliminary assessment and underscores the necessity for empirical validation.

Physicochemical Properties

A comparative summary of the key physicochemical properties of 3,5-Dimethylbenzene-1,2,4-
triol and its analogs is presented below. The data for the target compound are predicted, while
the data for the analogs are based on available experimental values.
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3,5- 2.4-
Dimethylbenzene- Benzene-1,2,4-triol Dimethylbenzene-
Property ) . .
1,2,4-triol (Experimental) 1,3,5-triol
(Predicted) (Experimental)
CAS Number 4380-94-3 533-73-3 4463-02-9
Molecular Formula CsH1003 CesHsO3 CsH1003
Molecular Weight 154.16 g/mol 126.11 g/mol 154.16 g/mol
Melting Point N/A 141 °C[1] N/A
Boiling Point N/A N/A N/A
Water Solubility N/A N/A N/A
pKa N/A N/A N/A
XLogP3 N/A 15 N/A

Note: "N/A" indicates that the data is not readily available or has not been experimentally
determined. The predicted values for 3,5-Dimethylbenzene-1,2,4-triol should be confirmed
through laboratory analysis.

Biological Activity

Phenolic compounds, including benzenetriols and their derivatives, are known to exhibit a
range of biological activities, primarily attributed to their antioxidant properties.

3,5-Dimethylbenzene-1,2,4-triol: Specific experimental data on the biological activity of this
compound is not currently available in the public domain.

Benzene-1,2,4-triol: This compound has demonstrated antimicrobial activity against various
bacteria, including Xanthomonas citri subsp. citri.[2] However, it is prone to oxidative
dimerization, which can reduce its antimicrobial efficacy.[2] The mechanism of action appears
to involve limiting the availability of iron to bacterial cells rather than membrane
permeabilization.[2]
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2,4-Dimethylbenzene-1,3,5-triol: While specific biological activity data is limited, as a member
of the aromatic polyol class, it is anticipated to possess antioxidant properties due to the
presence of multiple hydroxyl groups.[3] The methyl groups may influence its lipophilicity and
steric hindrance, potentially affecting its biological interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to independently verify the
properties of 3,5-Dimethylbenzene-1,2,4-triol and its alternatives.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a
height of 2-3 mm.[4]

e The capillary tube is placed in a melting point apparatus.[4]

o The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the
expected melting point.[5]

e The temperature at which the first droplet of liquid appears is recorded as the onset of
melting.

o The temperature at which the entire sample becomes a clear liquid is recorded as the
completion of melting.[5]

e For an unknown compound, a preliminary rapid heating can be performed to determine an
approximate melting range, followed by a slower, more accurate measurement with a fresh
sample.[4]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in
a specific solvent.
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Protocol:

An excess amount of the solid compound is added to a known volume of distilled water in a
flask.

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a
prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

After agitation, the solution is allowed to stand to allow undissolved solid to settle.

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.
Filtration through a fine-pore filter may be necessary.

The concentration of the dissolved compound in the sample is determined using a suitable
analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

The solubility is expressed as the mass or moles of the compound dissolved per unit volume
of the solvent.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. Spectrophotometric and

potentiometric titrations are common methods for its determination.

Protocol (Spectrophotometric Method):

A series of buffer solutions with known pH values are prepared.

A stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water
mixture) is prepared.[6]

A small aliquot of the stock solution is added to each buffer solution.

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength
range.[6]
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The absorbance at a wavelength where the protonated and deprotonated forms of the
compound have different molar absorptivities is plotted against the pH.

The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the
inflection point of the curve.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[1]

A working solution of DPPH with a specific absorbance at a particular wavelength (e.g., 517
nm) is prepared by diluting the stock solution.[1]

Solutions of the test compound at various concentrations are prepared.

A specific volume of the test compound solution is mixed with a specific volume of the DPPH
working solution.[2]

The mixture is incubated in the dark for a set period (e.g., 30 minutes).[2]
The absorbance of the solution is measured at the characteristic wavelength of DPPH.

The percentage of DPPH radical scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of
the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
solution with the sample.[8]

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH
radicals) is determined from a plot of scavenging activity against compound concentration.

Visualizations
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Caption: Workflow for comparing the antioxidant activity of 3,5-Dimethylbenzene-1,2,4-triol
and its analogs.

Potential Signaling Pathway Modulated by Phenolic
Antioxidants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent Verification of 3,5-Dimethylbenzene-1,2,4-
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dimethylbenzene-1-2-4-triol-s-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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